molecular formula C7H14N2O B15316767 1,5,5-Trimethylpiperazin-2-one

1,5,5-Trimethylpiperazin-2-one

Cat. No.: B15316767
M. Wt: 142.20 g/mol
InChI Key: WFJSTARWQBMVEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5,5-Trimethylpiperazin-2-one is a substituted piperazine derivative of interest in chemical and pharmaceutical research. Piperazine-based structures are commonly explored as key scaffolds in medicinal chemistry and are frequently employed as building blocks for the synthesis of more complex molecules . The specific "2-one" moiety indicates a lactam structure, which can influence the compound's properties and reactivity. Research Applications: • Chemical Synthesis: This compound serves as a versatile synthetic intermediate or building block for constructing complex molecules in drug discovery and organic synthesis . • Medicinal Chemistry Research: Piperazine cores are frequently investigated for their potential bioactivity. Researchers may study this compound for its potential interaction with various biological targets . • Methodology Development: It may be used in developing new synthetic methodologies, such as green chemistry approaches or novel catalytic processes . Handling and Safety: Researchers are advised to consult the Safety Data Sheet (SDS) before use. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

1,5,5-trimethylpiperazin-2-one

InChI

InChI=1S/C7H14N2O/c1-7(2)5-9(3)6(10)4-8-7/h8H,4-5H2,1-3H3

InChI Key

WFJSTARWQBMVEK-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(=O)CN1)C)C

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and Heteronuclear NMR for Complete Assignment

No published studies containing ¹H, ¹³C, or heteronuclear NMR data for 1,5,5-trimethylpiperazin-2-one (B6236536) were identified. A complete spectral assignment, which would involve the correlation of observed chemical shifts and coupling constants to the specific protons and carbons in the molecule's structure, is therefore not possible.

2D NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY)

Similarly, there is no available information on the application of two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Single Quantum Coherence (HSQC), Correlation Spectroscopy (COSY), or Nuclear Overhauser Effect Spectroscopy (NOESY) for the structural elucidation of this compound. These powerful techniques are crucial for unambiguously assigning the complex NMR spectra of organic molecules and determining their three-dimensional structure.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

No high-resolution mass spectrometry data for this compound could be located. HRMS is essential for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of accuracy.

Tandem Mass Spectrometry for Fragmentation Analysis

Information regarding the fragmentation pattern of this compound under tandem mass spectrometry (MS/MS) conditions is not available. This type of analysis provides valuable insights into the molecule's structure by identifying the characteristic fragment ions produced upon collision-induced dissociation.

Vibrational Spectroscopy

No infrared (IR) or Raman spectroscopy data for this compound has been reported in the searched literature. Vibrational spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation or the inelastic scattering of monochromatic light.

Fourier Transform Infrared (FT-IR) Spectroscopy

The most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group (piperazin-2-one ring). This band is typically observed in the region of 1650-1630 cm⁻¹. The exact position of this band is sensitive to the molecular environment, including the presence of substituents and intermolecular interactions such as hydrogen bonding.

The spectrum also displays characteristic bands for C-H stretching vibrations of the methyl groups and the methylene (B1212753) group in the piperazine (B1678402) ring, typically appearing in the 2950-2850 cm⁻¹ region. The N-H stretching vibration of the secondary amine within the ring, if present and not fully substituted, would be expected around 3300 cm⁻¹. However, in this compound, this position is substituted with a methyl group. The C-N stretching vibrations of the piperazine ring are expected to appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

A comparison with the FT-IR spectrum of simpler piperazine derivatives, such as 2-methylpiperazine (B152721), can aid in the assignment of specific vibrational modes. For 2-methylpiperazine, vibrational spectra have been computed, showing a close agreement with experimental data. nih.gov The analysis of related compounds reveals characteristic bands for C-H, N-H, and C-N stretching and bending vibrations, which provides a basis for interpreting the spectrum of this compound. The solid-phase FT-IR spectrum of 2-methylpiperazine has been recorded in the region of 4000-400 cm⁻¹, providing a reference for the vibrational modes of the piperazine ring. nih.gov

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2970-2950Medium-StrongAsymmetric C-H stretching (CH₃)
2870-2850MediumSymmetric C-H stretching (CH₃)
2850-2830MediumC-H stretching (CH₂)
1645StrongC=O stretching (Amide I)
1460MediumCH₂ scissoring and CH₃ asymmetric bending
1375MediumCH₃ symmetric bending (gem-dimethyl)
1250-1020Medium-WeakC-N stretching

Raman Spectroscopy Applications

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be effectively used to identify and characterize the carbon skeleton and the symmetric vibrations of the methyl groups.

The C=O stretching vibration, while strong in the IR, will also be present in the Raman spectrum, though its intensity can vary. The symmetric breathing modes of the piperazine ring are often more prominent in the Raman spectrum than in the IR spectrum. Furthermore, the C-C and C-N stretching vibrations within the ring and the symmetric C-H bending modes of the methyl groups will give rise to distinct Raman signals.

The application of Raman spectroscopy is also valuable in studying polymorphism, as different crystalline forms of a compound will exhibit different lattice vibrations in the low-frequency (THz-Raman) region. azom.comresearchgate.net While no specific polymorphic studies on this compound are available, this technique remains a powerful tool for solid-state characterization. The analysis of related compounds like 2-methylpiperazine by FT-Raman spectroscopy has been performed, with spectra recorded in the 3500-100 cm⁻¹ range, aiding in the assignment of vibrational modes. nih.gov

Table 2: Predicted Raman Spectral Data for this compound

Raman Shift (cm⁻¹)IntensityAssignment
2970-2950StrongAsymmetric C-H stretching (CH₃)
2870-2850StrongSymmetric C-H stretching (CH₃)
1645MediumC=O stretching (Amide I)
1450StrongCH₂ scissoring and CH₃ asymmetric bending
900-700MediumRing breathing modes
750StrongSymmetric C-N stretching

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of absorption are characteristic of the types of electronic transitions possible in the molecule.

For this compound, the primary chromophore is the amide group (-C(=O)N-). Saturated amides typically exhibit a weak n → π* transition at around 210-230 nm and a stronger π → π* transition below 200 nm. The presence of the methyl substituents on the piperazine ring is not expected to significantly shift the absorption maxima to longer wavelengths, as they are not conjugating groups.

Studies on related pyrazine (B50134) derivatives have shown that the electronic transitions can be influenced by substitution and solvent polarity. For instance, the UV-Vis absorption spectra of various pyrazines have been investigated in different solvents, revealing shifts in the absorption bands. researchgate.net While these compounds have aromatic systems, the general principles of electronic transitions in heterocyclic compounds can provide some context. The UV/VIS absorption spectrum of a similar cyclic ketone, 3,5,5-trimethyl-2-cyclohexen-1-one, shows a strong absorption peak at 235 nm, which is attributed to a π → π* transition of the conjugated system. chegg.com Although this compound lacks this conjugation, the position of the n → π* transition of the amide is expected in a similar region.

Table 3: Predicted UV-Vis Spectral Data for this compound (in a non-polar solvent)

λ (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition
~215< 100n → π
< 200> 1000π → π

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related piperazine derivatives provides insight into the expected structural features. Piperazine rings typically adopt a chair conformation, which minimizes steric strain. In the case of this compound, the substituents will influence the preferred conformation. The gem-dimethyl group at the C5 position will likely have one methyl group in an axial position and the other in an equatorial position. The methyl group at the N1 position would also occupy either an axial or equatorial position, with the equatorial position generally being more stable.

For example, the crystal structure of trans-2,5-dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate shows a chair conformation with the methyl groups in equatorial positions. nih.gov The determination of the crystal structure of this compound would definitively establish its solid-state conformation, as well as reveal details about intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, which govern the crystal packing.

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways and Transformations of the Piperazinone Ring

The piperazin-2-one (B30754) core is susceptible to a range of reactions, including attacks by nucleophiles and electrophiles, as well as rearrangements that can alter the ring structure itself.

The piperazin-2-one ring possesses both nucleophilic and electrophilic centers. The nitrogen atoms can act as nucleophiles, while the carbonyl carbon of the lactam is an electrophilic site.

Cascade reactions involving double nucleophilic substitution have been developed for the synthesis of piperazin-2-one derivatives, highlighting the nucleophilic character of the precursor amines. bohrium.comthieme-connect.com These methods often involve the reaction of primary amines with suitable electrophiles to construct the piperazinone skeleton. bohrium.comthieme-connect.com

Electrophilic Reactions: The α-carbon to the carbonyl group (C-3) can be a site for electrophilic substitution, particularly after deprotonation to form an enolate. While direct studies on 1,5,5-trimethylpiperazin-2-one (B6236536) are limited, research on related piperazine-2,5-diones has shown that organocatalytic α-sulfenylation can occur. nih.gov This suggests that the C-3 position of this compound could potentially undergo similar electrophilic additions.

The carbonyl group itself is a primary site for nucleophilic attack. Reactions with strong reducing agents, for example, would likely target the amide carbonyl.

The following table summarizes potential nucleophilic and electrophilic reaction sites in this compound:

Table 1: Potential Reactive Sites in this compound
SiteType of ReactivityPotential ReactionsInfluencing Factors
N-1 (tertiary amine)NucleophilicAlkylation, Acylation, QuarternizationSteric hindrance from methyl group
C-2 (carbonyl carbon)ElectrophilicNucleophilic acyl substitution (e.g., hydrolysis, reduction)Resonance stabilization of the amide
C-3 (α-carbon)Potentially Nucleophilic (as enolate)Alkylation, Aldol condensation, Electrophilic addition (e.g., sulfenylation)Acidity of α-protons, choice of base
N-4 (amide nitrogen)Weakly NucleophilicGenerally unreactive due to amide resonanceDelocalization of lone pair into the carbonyl

Transformations that alter the heterocyclic ring structure are also conceivable for piperazinones.

Ring-Opening Reactions: The lactam functionality within the piperazin-2-one ring can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the opening of the ring to form an amino acid derivative. The stability of the lactam is generally high, but harsh conditions can promote this transformation. For instance, the synthesis of piperazines can sometimes involve the ring-opening of cyclic sulfamidates with propargylic sulfonamides, followed by cyclization. organic-chemistry.org

Ring-Contraction/Expansion Reactions: While not extensively documented for this compound specifically, ring contractions of larger rings to form smaller, more stable rings are known in heterocyclic chemistry. chemistrysteps.com For example, some piperidine (B6355638) derivatives can undergo photomediated ring contraction to form cyclopentanes. nih.gov It is plausible that under specific photochemical or rearrangement-inducing conditions, the piperazinone ring could undergo contraction. Conversely, ring expansion reactions, though less common for this system, could potentially be induced through specific synthetic strategies, such as those involving the rearrangement of bicyclic intermediates. wikipedia.org For example, the reaction of aziridines has been shown to lead to the formation of piperazines. acs.org

Mechanistic Studies of this compound Formation and Derivatization

Understanding the mechanisms of formation and subsequent reactions of this compound is crucial for optimizing synthetic routes and predicting its chemical behavior.

The kinetics and thermodynamics of reactions involving piperazine (B1678402) and its derivatives have been studied, particularly in the context of carbon dioxide capture, which can provide insights into the reactivity of the amine functionalities.

Studies on the reaction of piperazine with nitrite (B80452) to form N-nitrosopiperazine have shown that the reaction is first order in nitrite, piperazine carbamate (B1207046) species, and hydronium ion, with a determined activation energy of 84 ± 2 kJ/mol. nih.gov While this is not a formation reaction of the piperazinone ring itself, it provides valuable kinetic data on the reactivity of the piperazine nucleus.

Thermodynamic models have been developed for aqueous piperazine systems, detailing the equilibrium constants and heats of reaction for various protonation and carbamate formation reactions. utexas.eduacs.orgnih.gov For example, the heat of absorption of CO2 in aqueous piperazine solutions is influenced by the formation of piperazine carbamate and dicarbamate species. utexas.eduresearchgate.net These studies underscore the importance of thermodynamic parameters in understanding the behavior of piperazine derivatives.

The following table presents thermodynamic data for related piperazine reactions, which can serve as a reference for understanding the energetics of reactions involving the piperazine scaffold.

Table 2: Thermodynamic Data for Selected Piperazine Reactions
ReactionParameterValueReference
Piperazine Carbamate FormationΔHrxn-18.3 kJ/mol utexas.edu
Activation Energy35 kJ/kmol utexas.edu
Piperazine Dicarbamate FormationΔHrxn-16.5 kJ/mol utexas.edu
N-Nitrosopiperazine FormationActivation Energy84 ± 2 kJ/mol nih.gov

The formation of the piperazin-2-one ring typically proceeds through the cyclization of a linear precursor. For example, a common strategy involves the reaction of a 1,2-diamine with an α-halo- or α,β-unsaturated ester. The mechanism would involve an initial nucleophilic attack of one of the amine groups, followed by an intramolecular cyclization to form the six-membered ring.

Recent synthetic methods have utilized cascade reactions where multiple bonds are formed in a one-pot process. The mechanism of such a reaction for the synthesis of piperazinone derivatives was proposed to start with the displacement of a chloride in an allene (B1206475) precursor by a primary amine, followed by oxidative addition of a palladium catalyst and subsequent cyclization steps. bohrium.comthieme-connect.com

The design of factor Xa inhibitors based on a substituted piperazinone scaffold highlights the importance of understanding the transition state of the biological target's enzymatic reaction. nih.gov This implies that the conformation and electronic properties of the piperazinone ring are crucial for mimicking the transition state.

The proposed mechanism for the reductive cyclization of dioximes to form piperazines involves a diimine intermediate which then cyclizes to a dihydropyrazine. mdpi.com Subsequent hydrogenation and elimination steps lead to the final piperazine product. mdpi.com Such intermediates could be relevant in certain synthetic routes to piperazinones.

Photochemical and Radical Reactions Involving Piperazinones

The piperazinone ring system can also be involved in photochemical and radical-mediated transformations.

Photochemical reactions of saturated heterocycles, including piperidines, have been shown to lead to ring contraction. nih.gov This process can be initiated by a Norrish Type II hydrogen abstraction followed by fragmentation and recyclization. nih.gov While not directly demonstrated for this compound, the presence of a carbonyl group and C-H bonds in appropriate positions suggests that similar photochemical reactivity might be possible. The synthesis of tetrahydroquinolines has been achieved through a photochemically induced radical annulation, demonstrating the utility of photochemical methods in constructing heterocyclic scaffolds. nih.gov

Radical cyclizations are another powerful tool in heterocyclic synthesis. For example, Mn(OAc)3-mediated radical cyclizations of piperazine derivatives with 1,3-dicarbonyl compounds have been used to synthesize novel dihydrofuran-fused piperazines. nih.gov The mechanism involves the formation of a carbon-centered radical which then undergoes cyclization. nih.gov Furthermore, organic photoredox catalysis has been employed for the C-H functionalization of piperazines, proceeding through an α-amino radical intermediate. organic-chemistry.orgmdpi.com These examples suggest that the piperazinone ring in this compound could be susceptible to radical reactions, potentially leading to functionalization at the carbon skeleton.

Stereochemical Control and Chirality in Piperazinone Transformations

The introduction of stereocenters into the piperazinone core is a critical aspect of medicinal chemistry, as the three-dimensional arrangement of atoms can profoundly influence biological activity. While extensive research has been conducted on the asymmetric synthesis of the broader piperazinone class, specific literature detailing the stereochemical control in transformations directly involving this compound is not prominently documented. However, the principles and methodologies established for other piperazinones provide a strong framework for understanding the potential stereochemical outcomes and challenges associated with this specific compound.

The core challenge in the stereocontrolled synthesis of derivatives of this compound lies in controlling the geometry of reactions at or adjacent to the existing stereocenters or in creating new ones with high fidelity. The key structural feature of this compound is the gem-dimethyl group at the C5 position. This substitution creates a quaternary carbon center, which, while not chiral itself in this specific molecule, presents significant steric hindrance. This steric bulk would be expected to play a crucial role in directing the stereochemical course of any transformation at adjacent positions, such as the N1, C2, C3, or C6 atoms. For instance, in reactions involving the enolate of the piperazinone, the gem-dimethyl group would likely direct the approach of an electrophile to the opposite face of the molecule, leading to a high degree of diastereoselectivity.

Several established strategies for the asymmetric synthesis of chiral piperazinones could theoretically be adapted for derivatives of this compound. These methods generally fall into categories such as catalytic asymmetric reactions, the use of chiral auxiliaries, and diastereoselective cyclization reactions.

One of the most powerful techniques is catalytic asymmetric hydrogenation of unsaturated piperazinone precursors. For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. The choice of chiral ligand is paramount in these transformations, as it dictates the facial selectivity of hydrogen addition to the double bond.

The following table illustrates the results from a study on the asymmetric hydrogenation of various pyrazin-2-ols to yield chiral piperazin-2-ones, demonstrating the high levels of stereocontrol achievable with this methodology.

Table 1: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

Entry Substrate (Pyrazin-2-ol) Chiral Ligand Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
1 3-Methyl-5-phenylpyrazin-2-ol (S)-MeO-BIPHEP >20:1 85%
2 3-Isopropyl-5-phenylpyrazin-2-ol (S)-SegPhos >20:1 90%
3 3-Benzyl-5-phenylpyrazin-2-ol (S)-Binap 9.5:1 88%

Note: This data is representative of the synthesis of chiral piperazinones and does not represent transformations of this compound.

Another prevalent strategy involves multicomponent reactions where chirality is induced by a chiral reactant or catalyst. For instance, the Ugi reaction involving an amino acid, an isocyanide, and an aziridine (B145994) aldehyde dimer can produce a diverse range of chiral piperazinones. The inherent chirality of the amino acid starting material directs the stereochemical outcome of the cyclization, often with high diastereoselectivity. The steric and electronic properties of the isocyanide component can also influence the stereoselectivity.

The table below summarizes the diastereoselectivity achieved in a Ugi-type reaction to form various piperazinones, highlighting the influence of the reactants on the stereochemical outcome.

Table 2: Diastereoselective Synthesis of Piperazinones via Ugi Reaction

Entry Amino Acid Isocyanide Product Configuration Diastereomeric Ratio (cis/trans)
1 L-Proline Ethyl Isocyanoacetate cis 75/25
2 L-Proline tert-Butyl Isocyanide cis 80/20
3 L-Phenylalanine Ethyl Isocyanoacetate cis 70/30
4 D-Phenylalanine tert-Butyl Isocyanide trans 22/78

Note: This data is for illustrative purposes for the synthesis of the general piperazinone scaffold and not specific to this compound.

In the context of this compound, introducing chirality would likely involve transformations at the N1 or C6 positions. For example, an asymmetric alkylation at C6 would be heavily influenced by the steric shield of the C5-gem-dimethyl group. Similarly, if a chiral center were to be introduced at the N1 position through the use of a chiral auxiliary, the subsequent reactions at other positions on the ring would proceed with a certain degree of diastereocontrol.

Ultimately, while direct experimental data on the stereochemical transformations of this compound is scarce, the well-established principles of asymmetric synthesis provide a clear roadmap for how such transformations could be achieved. The steric influence of the C5-gem-dimethyl group is a dominant factor that would need to be carefully considered in the design of any synthetic route aiming to produce chiral derivatives of this piperazinone.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio) on 1,5,5-Trimethylpiperazin-2-one (B6236536)

DFT and ab initio calculations are routinely used to perform geometry optimization, which determines the lowest energy three-dimensional arrangement of atoms in a molecule. For this compound, these calculations would predict bond lengths, bond angles, and dihedral angles. The piperazin-2-one (B30754) ring is expected to adopt a non-planar conformation, likely a distorted chair or boat form, to minimize steric strain from the methyl groups. The gem-dimethyl groups at the C5 position would significantly influence the ring's puckering.

Electronic structure calculations provide information about the distribution of electrons within the molecule, including molecular orbital energies (such as HOMO and LUMO), electrostatic potential, and partial atomic charges. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Molecular Geometry Parameters for this compound (Hypothetical DFT Calculation)

ParameterPredicted Value
Bond Lengths (Å)
C2=O81.23
N1-C21.35
C2-C31.52
N4-C31.47
N4-C51.48
C5-C61.54
N1-C61.46
C5-C9 (methyl)1.54
C5-C10 (methyl)1.54
N1-C7 (methyl)1.45
Bond Angles (°) **
N1-C2-C3118
O8=C2-N1122
C2-N1-C6120
C3-N4-C5115
N4-C5-C6110
C9-C5-C10109.5
Dihedral Angles (°) **
C6-N1-C2-C3~45 (distorted ring)
N1-C2-C3-N4~-55 (distorted ring)

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar functional groups. Actual values would be obtained from a specific DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule. For this compound, characteristic vibrational frequencies would include:

C=O stretch: A strong absorption band is expected in the range of 1650-1700 cm⁻¹, characteristic of the amide carbonyl group.

C-N stretch: Vibrations associated with the C-N bonds of the piperazinone ring would appear in the fingerprint region (1000-1300 cm⁻¹).

N-H stretch (if N4 is protonated): A broad absorption would be observed in the 3200-3500 cm⁻¹ region.

C-H stretch: Multiple bands for the methyl and methylene (B1212753) C-H stretches are expected in the 2800-3000 cm⁻¹ range.

CH₃ and CH₂ bending: These vibrations would be found at lower frequencies, typically in the 1350-1470 cm⁻¹ region.

Computational predictions of vibrational spectra can aid in the interpretation of experimental IR and Raman data.

Quantum chemical methods can also be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the ¹H and ¹³C NMR spectra can be simulated. These predictions are valuable for assigning peaks in experimental spectra and for confirming the structure of the molecule. The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus, including the effects of the carbonyl group and the methyl substituents.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information on the conformational flexibility and dynamics of molecules.

For this compound, MD simulations would be employed to explore its conformational landscape. The piperazinone ring can exist in various conformations, such as chair, boat, and twist-boat forms. The presence of the three methyl groups will create specific energy barriers between these conformations. Conformational analysis of related 2-substituted piperazines has shown a preference for the axial conformation, which can be stabilized by intramolecular interactions nih.gov. In the case of this compound, the gem-dimethyl groups at the C5 position are expected to have a significant impact on the ring's conformational equilibrium. MD simulations can quantify the relative populations of different conformers and the rates of interconversion between them.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics of Piperazinone Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of cheminformatics and are used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are then used to predict the activity of new, unsynthesized compounds.

Numerous QSAR studies have been conducted on various classes of piperazine (B1678402) and piperazinone derivatives to explore their potential as therapeutic agents. These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as:

0D descriptors: Atom counts, molecular weight.

1D descriptors: Constitutional descriptors (e.g., number of rotatable bonds, hydrogen bond donors/acceptors).

2D descriptors: Topological indices that describe molecular connectivity.

3D descriptors: Geometrical properties (e.g., molecular surface area, volume).

Physicochemical descriptors: LogP, polarizability, dipole moment.

These descriptors are then correlated with the biological activity of the compounds using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. For piperazinone analogs, QSAR models have been developed for various biological targets, including their use as cytotoxic agents.

Table 2: Common Descriptors Used in QSAR Studies of Piperazinone Analogs

Descriptor TypeExamplesRelevance to Biological Activity
Topological Wiener index, Balaban indexDescribes molecular size, shape, and branching.
Electronic Dipole moment, HOMO/LUMO energiesRelates to intermolecular interactions and reactivity.
Steric Molar refractivity, van der Waals volumeInfluences ligand-receptor binding and steric hindrance.
Hydrophobic LogP, Ghose-Crippen LogKowGoverns membrane permeability and hydrophobic interactions.
Hydrogen Bonding Number of H-bond donors/acceptorsCrucial for specific interactions with biological targets.

Computational Studies on Molecular Interactions and Recognition

Computational methods are invaluable for studying how a molecule like this compound interacts with biological macromolecules, such as proteins or nucleic acids. Molecular docking is a widely used technique to predict the preferred binding orientation of a ligand to a receptor. This method involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field that estimates the binding affinity.

For this compound, if a biological target is identified, molecular docking could be used to generate a plausible binding model. This model would highlight key intermolecular interactions, such as:

Hydrogen bonds: The amide carbonyl oxygen is a potential hydrogen bond acceptor, while the N4-H (if present) could act as a hydrogen bond donor.

Hydrophobic interactions: The methyl groups and parts of the piperazinone ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Following docking, more rigorous methods like MD simulations of the ligand-receptor complex can be performed to assess the stability of the predicted binding mode and to calculate the binding free energy more accurately. These computational studies on molecular interactions are crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs.

Analytical Methodologies and Detection

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For piperazinone analysis, both gas and liquid chromatography are extensively utilized.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Complex Mixtures

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, including many piperazine (B1678402) derivatives. researchgate.netrsc.org This hyphenated technique combines the exceptional separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. unodc.org In GC, the sample is vaporized and passed through a long, thin column. Different compounds travel through the column at different rates depending on their chemical properties, leading to their separation. As each compound exits the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a characteristic and reproducible manner. This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint," allowing for definitive identification of the compound. researchgate.net

The analysis of piperazine derivatives by GC-MS is a common practice in forensic laboratories for identifying these substances in seized materials or biological samples. researchgate.netresearchgate.net The technique's ability to provide highly specific spectral data for individual compounds within a complex mixture without the need for prior isolation is a significant advantage. unodc.org For instance, GC-MS has been successfully employed for the simultaneous detection and chemical characterization of multiple piperazine-based drugs in street samples. rsc.orgscholars.direct The selection of specific ions for monitoring (Selected Ion Monitoring, SIM) can further enhance the sensitivity and selectivity of the analysis. scholars.direct

ParameterGC-MS Method Details
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection and identification. unodc.org
Application Identification and quantification of piperazine derivatives in complex mixtures like seized drug samples and biological fluids. researchgate.netrsc.orgresearchgate.netscholars.direct
Sample Preparation Typically involves solvent extraction. In some cases, derivatization (e.g., silylation or acylation) may be used to improve the chromatographic properties of the analytes. researchgate.net
Key Advantages High specificity and sensitivity, providing definitive structural information for compound identification. unodc.org
Example Finding A study on the analysis of phytocomponents in an ethanol (B145695) extract using GC-MS revealed the presence of various bioactive compounds, demonstrating the technique's utility in analyzing complex natural product mixtures. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-performance liquid chromatography (HPLC) is another indispensable tool for the analysis of piperazinone compounds. nih.govjocpr.com Unlike GC, which is suitable for volatile substances, HPLC is ideal for a wider range of compounds, including those that are non-volatile or thermally unstable. acs.org In HPLC, the sample is dissolved in a liquid solvent (the mobile phase) and forced under high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation of components is based on their differential interactions with the stationary and mobile phases.

HPLC is frequently used for the quantitative analysis of piperazine derivatives, allowing for the determination of their purity and concentration in various samples. researchgate.net The technique can be coupled with different detectors, with ultraviolet (UV) detection being common. However, since some piperazine compounds lack a strong UV chromophore, derivatization with a UV-active agent may be necessary to enhance detection. jocpr.com For instance, a method involving the reaction of piperazine with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) has been developed to form a stable, UV-active derivative, enabling its detection at low levels. jocpr.com

The versatility of HPLC allows for various modes of separation, including reversed-phase and hydrophilic interaction chromatography (HILIC), to accommodate the analysis of hydrophilic basic compounds like piperazine that may not be well-retained on traditional reversed-phase columns. sielc.comrdd.edu.iq

ParameterHPLC Method Details
Principle Separation of compounds based on their distribution between a liquid mobile phase and a solid stationary phase under high pressure.
Application Purity assessment and quantification of piperazine and its derivatives in pharmaceutical ingredients and other matrices. researchgate.netnih.govjocpr.com
Detection Commonly uses UV detectors. Derivatization may be required for compounds with poor UV absorbance. jocpr.com Alternative detectors like Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD) can also be used. sielc.com
Key Advantages Applicable to a wide range of compounds, including non-volatile and thermally labile ones. acs.org Provides accurate and precise quantification. researchgate.net
Example Finding A validated HPLC-UV method was developed for the determination of piperazine in an active pharmaceutical ingredient, demonstrating good linearity, accuracy, and precision in the range of 30 to 350 ppm after derivatization. jocpr.com

Advanced Hyphenated Techniques (e.g., LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents a significant advancement in analytical chemistry, offering unparalleled sensitivity and selectivity. nih.govsaspublishers.comijarnd.comchromatographytoday.com This technique combines the powerful separation capabilities of HPLC with the precise detection and structural elucidation provided by two mass spectrometers in series. nih.gov After separation by the LC column, the analyte is ionized and enters the first mass spectrometer (MS1), which selects a specific precursor ion. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a very high degree of specificity, as it monitors a specific transition from a precursor ion to a product ion. nih.govchromatographyonline.com

LC-MS/MS is particularly valuable for the analysis of trace levels of compounds in complex biological matrices like plasma and urine, where high background noise can interfere with other detection methods. nih.govthermofisher.com It has been successfully applied to the simultaneous determination of multiple new psychoactive piperazine derivatives in urine samples. nih.gov The high sensitivity of LC-MS/MS allows for the detection and quantification of analytes at very low concentrations, often in the nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range. nih.gov

The development of LC-QTOF/MS (liquid chromatography-quadrupole time-of-flight mass spectrometry) has further enhanced analytical capabilities, providing high-resolution mass data that allows for the accurate determination of elemental composition and aids in the identification of unknown metabolites. nih.gov

TechniquePrincipleKey AdvantagesApplication Example
LC-MS/MS Combines HPLC separation with tandem mass spectrometry for highly selective and sensitive detection based on specific precursor-to-product ion transitions. nih.govnih.govExtremely high sensitivity and selectivity, ideal for trace analysis in complex matrices. nih.govthermofisher.comSimultaneous determination of ten new psychoactive piperazine derivatives in urine. nih.gov
LC-QTOF/MS Integrates HPLC with a hybrid mass spectrometer combining a quadrupole and a time-of-flight analyzer.Provides high-resolution mass data for accurate mass measurements and elemental composition determination, facilitating the identification of unknown compounds. nih.govPharmacokinetic and biodistribution studies of a novel N-phenylpiperazine derivative. nih.gov

Validation of Analytical Procedures for Piperazinones

The validation of an analytical method is a critical process that demonstrates its suitability for its intended purpose. researchgate.netgavinpublishers.comrsc.org It ensures that the method is reliable, reproducible, and provides accurate and precise data. The validation process involves evaluating several key performance characteristics.

Specificity and Selectivity

Specificity, or selectivity, is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample matrix. researchgate.netgavinpublishers.com This is particularly important in the analysis of complex mixtures where structurally similar compounds or matrix components could potentially interfere with the measurement of the target analyte.

In chromatographic methods, selectivity is demonstrated by showing that the analyte peak is well-resolved from other peaks. researchgate.net Techniques like diode array detection (DAD) can be used to assess peak purity by comparing the UV spectra across the peak. researchgate.net For mass spectrometric methods, selectivity is inherently high due to the detection of specific mass-to-charge ratios. researchgate.net The use of tandem mass spectrometry (LC-MS/MS) provides even greater selectivity by monitoring specific fragmentation transitions. nih.gov In the development of methods for piperazine derivatives, it is crucial to demonstrate that there is no interference from related substances, impurities, or matrix components. nih.gov

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true or accepted value, while precision represents the degree of agreement among a series of measurements of the same homogeneous sample. researchgate.netgavinpublishers.comresearchgate.net

Accuracy is typically assessed by analyzing a sample with a known concentration of the analyte (a certified reference material) or by performing recovery studies. In recovery studies, a known amount of the analyte is added (spiked) into a blank matrix, and the percentage of the analyte recovered by the method is calculated. jocpr.com For piperazinone analysis, accuracy is often evaluated at different concentration levels to cover the expected range of the analyte in real samples. researchgate.net

Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. It is evaluated at different levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. researchgate.net

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment. jocpr.comresearchgate.net

For the analysis of piperazine derivatives, validated methods have demonstrated good accuracy, with recoveries typically ranging from 80% to 120%, and high precision, with RSD values often below 15%. researchgate.netnih.govresearchgate.net

Validation ParameterDescriptionAssessment MethodTypical Acceptance Criteria for Piperazinones
Specificity/Selectivity Ability to measure the analyte accurately in the presence of other components. researchgate.netgavinpublishers.comAnalysis of blank and spiked samples, peak purity analysis (e.g., DAD), comparison of mass spectra. researchgate.netNo significant interference at the retention time of the analyte.
Accuracy Closeness of the measured value to the true value. researchgate.netgavinpublishers.comresearchgate.netAnalysis of certified reference materials or recovery studies on spiked samples. jocpr.comRecovery typically between 80-120%. nih.govjocpr.comresearchgate.net
Precision Agreement between a series of measurements. researchgate.netgavinpublishers.comresearchgate.netRepeated analysis of the same sample under specified conditions (repeatability and intermediate precision). jocpr.comresearchgate.netRelative Standard Deviation (RSD) or Coefficient of Variation (CV) generally <15%. researchgate.netresearchgate.net

Limit of Detection and Quantitation

The determination of the limit of detection (LOD) and limit of quantitation (LOQ) is a critical aspect of analytical method validation, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For 1,5,5-Trimethylpiperazin-2-one (B6236536), specific LOD and LOQ values are not extensively documented in publicly available scientific literature. However, by examining the analytical methodologies applied to structurally similar piperazine derivatives, it is possible to infer the expected sensitivity of various detection techniques for this compound.

The LOD and LOQ are fundamentally dependent on the analytical method employed, the sample matrix, and the instrumentation's sensitivity. International guidelines, such as those from the International Council for Harmonisation (ICH) and the International Union of Pure and Applied Chemistry (IUPAC), provide standardized approaches for determining these limits. juniperpublishers.comiupac.orgsepscience.comajrconline.org Two common methods are the signal-to-noise ratio and the use of the standard deviation of the response and the slope of the calibration curve. juniperpublishers.comsepscience.com For the signal-to-noise ratio method, the LOD is typically established at a ratio of 3:1, while the LOQ is set at 10:1. juniperpublishers.com Alternatively, the LOD and LOQ can be calculated from the calibration curve using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. sepscience.com

Analytical Techniques and Expected Sensitivity

Several analytical techniques are suitable for the detection and quantification of piperazine derivatives, each offering different levels of sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and highly sensitive method for the analysis of piperazine compounds. nih.govrsc.orgscholars.directrsc.orgnih.gov Studies on various piperazine derivatives have demonstrated low limits of detection and quantitation, often in the nanogram per milliliter (ng/mL) range. For instance, a validated GC-MS method for the simultaneous quantification of 1-benzylpiperazine (B3395278) (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) reported LODs as low as 0.002 µg/mL (2 ng/mL) in urine and LOQs of 0.008 µg/mL (8 ng/mL) in the same matrix. scholars.direct Another study analyzing ten different piperazine derivatives in urine reported LODs ranging from 0.3 to 2 ng/mL and a lower limit of quantification (LLOQ) of 10 ng/mL. nih.gov These values highlight the high sensitivity of GC-MS for this class of compounds.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with sensitive detectors like mass spectrometry (LC-MS) or fluorescence detectors (HPLC-FLD), is another powerful technique for analyzing piperazine derivatives. nih.govresearchgate.netnih.govacs.orgnih.govnih.gov For piperazine itself, an HPLC-FLD method was developed with an LOQ of 20 ng/g in animal products. nih.gov In another study, an HPLC method coupled with a UV detector was validated for piperazine, achieving an LOD of 30 ppm and an LOQ of 90 ppm after derivatization to make the compound UV-active. jocpr.com The use of advanced detectors significantly enhances sensitivity. For example, an HPLC method with electrochemical detection (HPLC-ECD) for piperazine antihistamine drugs reported LODs in the range of 3.8–120 nM. nih.govacs.org

Thin-Layer Chromatography (TLC): TLC is a simpler and more cost-effective technique, often used for screening and preliminary identification. nih.govresearchgate.netnih.gov While generally less sensitive than GC-MS or HPLC, TLC can still detect piperazine derivatives in the microgram to nanogram range. unodc.org The sensitivity of TLC is highly dependent on the visualization method used. nih.gov For some compounds, detection limits as low as 0.01 micrograms have been reported. researchgate.net

The following table summarizes the limit of detection and quantitation for various piperazine derivatives using different analytical methods, which can provide an estimate for the analytical sensitivity for this compound.

Analytical MethodCompound(s)MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference(s)
GC-MS1-Benzylpiperazine (BZP)Plasma0.004 µg/mL0.016 µg/mL scholars.direct
GC-MS1-(3-trifluoromethylphenyl)piperazine (TFMPP)Plasma0.004 µg/mL0.016 µg/mL scholars.direct
GC-MSBZPUrine0.002 µg/mL0.008 µg/mL scholars.direct
GC-MSTFMPPUrine0.002 µg/mL0.008 µg/mL scholars.direct
GC-MS/MS10 Piperazine DerivativesUrine0.3-2 ng/mL10 ng/mL (LLOQ) nih.gov
GC-MSBZPPlasma24.8 ng/mL82.7 ng/mL researchgate.net
HPLC-FLDPiperazineAnimal Products-20 ng/g nih.gov
HPLC-UVPiperazine (derivatized)API30 ppm90 ppm jocpr.com
HPLC-ECDPiperazine Antihistamines-3.8-120 nM- nih.govacs.org
LC-DADVarious Piperazine Derivatives--0.5-7 µg/mL nih.gov

API: Active Pharmaceutical Ingredient; LLOQ: Lower Limit of Quantitation

It is important to note that factors such as sample preparation, including extraction and derivatization, can significantly impact the achievable LOD and LOQ. nih.govresearchgate.netjocpr.com For instance, derivatization of piperazine to a UV-active compound allows for detection using HPLC-UV at lower levels than would be possible for the underivatized compound. jocpr.com Similarly, advanced extraction techniques like ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction can improve recovery and, consequently, sensitivity. nih.gov

Occurrence, Isolation, and Characterization from Non Synthetic Sources

Isolation of Piperazinone Derivatives from Natural Products (e.g., fungal extracts)

While 1,5,5-trimethylpiperazin-2-one (B6236536) itself has not been found in nature, a variety of other piperazinone derivatives have been successfully isolated, primarily from fungal sources. Fungi, particularly from the genus Aspergillus, are known to produce a diverse range of bioactive alkaloids, including those with a piperazine (B1678402) or piperazinone core.

A notable example is the isolation of nigerazine A and nigerazine B from the fungus Aspergillus niger. These compounds are derivatives of 1,2,5-trimethylpiperazine, not the 1,5,5-trimethyl isomer. The isolation process for such fungal metabolites typically involves the cultivation of the fungal strain on a suitable growth medium, followed by extraction of the mycelium and/or the culture broth with organic solvents. Subsequent chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are then employed to separate and purify the individual compounds.

These findings highlight that while the general piperazinone scaffold is present in nature, the specific substitution pattern of this compound has not been identified as a naturally occurring variant.

Chemical Characterization of Naturally Occurring this compound Isomers

As there are no known naturally occurring sources of this compound, there is no corresponding data on its chemical characterization from a natural isolate. The characterization of a chemical compound from a natural source is a critical step to confirm its structure and typically involves a combination of spectroscopic techniques.

For a novel natural product, this would include:

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HMBC, HSQC) to elucidate the precise connectivity and stereochemistry of the atoms within the molecule.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the amide carbonyl group characteristic of a piperazinone.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores within the molecule.

X-ray Crystallography: To determine the definitive three-dimensional structure if a suitable crystal can be obtained.

In the absence of a natural isolate of this compound, all available characterization data for this compound comes from synthetically derived samples.

Biosynthetic Pathways of Trimethylpiperazinones

The biosynthetic pathways for trimethylpiperazinones, and specifically for this compound, have not been elucidated, as the compound is not known to be produced naturally. The study of biosynthetic pathways is contingent on the identification of a biological source for the compound.

In a hypothetical scenario where this compound were a natural product, its biosynthesis would likely involve a series of enzymatic reactions. The core piperazinone ring is often formed from amino acid precursors. For a trimethylated piperazinone, the pathway might involve:

Amino Acid Precursors: The assembly of the carbon-nitrogen backbone from common amino acids.

N-methylation: The transfer of methyl groups to the nitrogen atoms, typically from S-adenosyl methionine (SAM), a common methyl donor in biological systems.

C-methylation: The addition of methyl groups to the carbon framework, which can occur through various enzymatic mechanisms.

Cyclization and Oxidation: The formation of the heterocyclic ring and the introduction of the ketone functional group.

However, without a known producing organism, any proposed biosynthetic pathway for this compound remains purely speculative. The biosynthesis of known fungal piperazinone alkaloids, such as the nigerazines, involves the condensation of amino acid derivatives and subsequent modifications, providing a general model for how such compounds could be formed in nature.

Potential Applications and Materials Science Excluding Clinical/human/toxicology

Role as Building Blocks in Advanced Chemical Synthesis

The piperazine (B1678402) scaffold is a privileged structure in synthetic chemistry, widely recognized for its utility as a versatile building block. rsc.org Piperazinone derivatives, including 1,5,5-trimethylpiperazin-2-one (B6236536), offer unique reactive sites for the construction of more complex molecules. The presence of a secondary amine, a carbonyl group, and sterically hindering methyl groups on the piperazinone ring allows for a variety of chemical transformations.

The synthesis of piperazinone derivatives is an active area of research, with various methods being developed to produce these heterocyclic compounds. chegg.com For instance, a two-step synthetic procedure has been developed as a general method for producing a variety of piperazinone derivatives. chegg.com This involves an initial SN2 reaction followed by reductive amination and subsequent acid-catalyzed amide formation to yield the cyclic piperazinone product. chegg.com

The value of chiral piperazinone derivatives as building blocks is also noteworthy. For example, (R)-1,5-dimethylpiperazin-2-one is utilized as an intermediate in the synthesis of other complex molecules. Similarly, chiral piperazic acid derivatives are crucial building blocks in the total synthesis of natural products. mdpi.com These examples underscore the potential of substituted piperazinones like this compound to serve as key intermediates in the synthesis of novel compounds with tailored properties. The trimethyl substitution pattern can influence the stereochemical outcome of reactions, making it a valuable tool for chemists aiming to create structurally diverse molecules. mdpi.com

Table 1: Examples of Piperazine-based Building Blocks in Synthesis

Building BlockSynthetic ApplicationReference
PiperazineSynthesis of bipyridines via Pd-catalyzed homocoupling. nih.gov
(R)-1,5-Dimethylpiperazin-2-oneIntermediate in the synthesis of cardioprotective agents.
(S)-1-Cbz-hexahydropyridazine-3-carboxylic acidBuilding block for the synthesis of bioactive natural peptides. mdpi.com
Piperazine-1,4-diol (B14613724)Self-assembly of supramolecular hydrogen-bonded networks. rsc.org

This table provides examples of related piperazine and piperazinone compounds as building blocks to illustrate the potential utility of this compound.

Incorporation into Polymers and Materials

The incorporation of heterocyclic compounds into polymer backbones or as functional pendant groups can impart unique properties to the resulting materials. Piperazine and its derivatives have been successfully used in the development of various polymers, including those with applications in coatings, adhesives, and composite materials. ontosight.aiwikipedia.org For example, a polymer formed from 2-methylpiperazine (B152721), 1,3-diisocyanatomethylbenzene, and 2-methyloxirane exhibits good mechanical strength, thermal stability, and chemical resistance. ontosight.ai

Piperazine-based polymers have also been explored for their antimicrobial properties. rsc.orgrsc.orgnih.gov A novel piperazine polymer synthesized from piperazine and ethylenediaminetetraacetic dianhydride (EDTAD) demonstrated good antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.gov This suggests that the incorporation of the piperazine moiety can be a viable strategy for creating materials with inherent antimicrobial functionality.

Furthermore, a related compound, (R)-1,5-dimethylpiperazin-2-one, has been noted for its role as a stabilizer in polymer matrices, where it is thought to absorb UV radiation and prevent oxidative degradation. This application highlights the potential of the piperazinone ring structure to enhance the durability and lifespan of polymeric materials. Given these precedents, this compound could be investigated as a monomer in polymerization reactions or as an additive to improve the properties of existing polymers. The trimethyl substitution may further enhance properties such as thermal stability and solubility in organic solvents.

Table 2: Examples of Piperazine-Containing Polymers and their Applications

Polymer CompositionApplicationReference
Piperazine, 2-methyl-, polymer with 1,3-diisocyanatomethylbenzene and 2-methyloxiraneCoatings, adhesives, composite materials ontosight.ai
Piperazine and ethylenediaminetetraacetic dianhydride (EDTAD) polymerAntimicrobial material for biomedical applications nih.gov
Piperazine–methacrylate homopolymerAntimicrobial polymer rsc.org
[CoCl2(piperazine)]nCoordination polymer wikipedia.org

This table showcases examples of polymers derived from piperazine, indicating the potential for creating novel materials based on this compound.

Supramolecular Chemistry and Host-Guest Interactions of Piperazinones

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field where piperazine derivatives have shown significant promise. wikipedia.org The ability of the piperazine ring to participate in hydrogen bonding makes it an excellent component for the self-assembly of complex, ordered structures. rsc.orgnih.gov For instance, piperazine-1,4-diol has been used to create two-dimensional hydrogen-bonded networks. rsc.org

The development of synthetic hosts for the sequestration of various guest molecules is an active area of research. nih.gov The design of such hosts often relies on creating a pre-organized cavity that is complementary in size, shape, and chemical nature to the intended guest. The rigid structure of the piperazinone ring, combined with the steric bulk of the trimethyl substitution, could be exploited in the design of novel macrocyclic hosts.

Catalytic Applications of Piperazinone-Based Ligands

The use of piperazine derivatives as ligands in transition metal catalysis is well-established. rsc.org These ligands can coordinate to a metal center, influencing its reactivity and selectivity in a variety of chemical transformations. For example, piperazine has been employed as an inexpensive and efficient ligand in palladium-catalyzed homocoupling reactions to synthesize bipyridines. nih.gov It has also been used to promote gold-catalyzed hydrogenation reactions. rsc.org

The development of new ligands is crucial for advancing the field of catalysis. Piperazinone-based structures, such as those derived from this compound, represent an unexplored class of potential ligands. The presence of both nitrogen and oxygen donor atoms within the piperazinone core offers multiple coordination modes. The steric and electronic properties of the ligand can be fine-tuned by the substituents on the ring. The trimethyl substitution on this compound would likely impart specific steric constraints around the metal center, potentially leading to high levels of selectivity in catalytic reactions.

Recent research has demonstrated the synthesis of C-substituted piperazines using iridium catalysis, highlighting the ongoing innovation in the synthesis of complex piperazine structures for various applications, including catalysis. acs.org Furthermore, coordination complexes of piperazine derivatives with metals such as cobalt, nickel, copper, and zinc have been synthesized and investigated for their chemical properties. acs.org These studies provide a foundation for exploring the catalytic potential of metal complexes bearing piperazinone-based ligands.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies for Substituted Piperazinones

The synthesis of piperazinones and their parent piperazine (B1678402) rings, which are prevalent in many FDA-approved drugs, is a major focus of modern organic chemistry. rsc.orgdoaj.orgnih.gov While traditional methods often involve the reduction of diketopiperazines or stepwise N-alkylation, these can be lengthy and limited by starting material availability. mdpi.comthieme-connect.com Consequently, research is increasingly directed toward more efficient and versatile strategies.

Recent breakthroughs include palladium-catalyzed cyclization reactions that allow for the modular synthesis of highly substituted piperazinones from readily available components under mild conditions. acs.orgorganic-chemistry.org These methods offer excellent yield and high control over the final structure. acs.org Another significant area of development is the C–H functionalization of the piperazine ring, which has historically been challenging. doaj.orgmdpi.com This approach opens up new avenues for creating structural diversity directly on the carbon skeleton, moving beyond the typical substitutions at the nitrogen atoms. doaj.orgmdpi.comresearchgate.net

Photoredox catalysis, using either transition metals like iridium or purely organic catalysts, is emerging as a powerful and sustainable tool. mdpi.comorganic-chemistry.org These light-promoted reactions can facilitate complex transformations, such as decarboxylative cyclizations, under mild conditions. mdpi.comorganic-chemistry.org The use of organic photocatalysts, in particular, represents a greener approach by avoiding potentially toxic and costly metals. mdpi.com

Table 1: Comparison of Modern Synthetic Methodologies for Piperazinone Derivatives

Methodology Key Features Advantages Representative Catalyst/Reagent
Palladium-Catalyzed Cyclization Modular synthesis from diamines and propargyl units. acs.org High yields, mild conditions, stereo- and regiochemical control. acs.org Palladium complexes. acs.orgnumberanalytics.com
C–H Functionalization Direct modification of the carbon backbone. doaj.orgmdpi.com Access to novel structural diversity, overcomes limitations of N-substitution. doaj.orgmdpi.comresearchgate.net s-BuLi/(-)-sparteine, photoredox catalysts. mdpi.com
Photoredox Catalysis (Metal-based) Light-promoted decarboxylative annulation. mdpi.comorganic-chemistry.org Mild reaction conditions, suitable for batch and flow chemistry. mdpi.com Iridium-based complexes. mdpi.comorganic-chemistry.org
Photoredox Catalysis (Organic) Uses organic dyes as photocatalysts. mdpi.comorganic-chemistry.org Greener approach, avoids heavy metals, sustainable. mdpi.comresearchgate.net Carbazolyl dicyanobenzene (4CzIPN). mdpi.comorganic-chemistry.org
Castagnoli–Cushman Reaction Reaction of imines with glutaric anhydride (B1165640) analogues. thieme-connect.com High yield and trans-stereoselectivity for ketopiperazines. thieme-connect.com N/A (Reaction of specific synthons).

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

The integration of Process Analytical Technology (PAT) is revolutionizing how chemical reactions are monitored and controlled. numberanalytics.comvdu.lt PAT utilizes real-time, in-line analytical techniques to ensure process efficiency and final product quality, moving away from traditional, time-consuming offline testing. numberanalytics.comvdu.ltnih.gov For the synthesis of complex molecules like substituted piperazinones, PAT enables a deeper understanding of reaction kinetics, intermediate formation, and endpoint determination. nih.govresearchgate.net

Advanced spectroscopic methods are central to PAT. Techniques such as in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow chemists to observe the concentration of reactants, intermediates, and products directly in the reaction vessel as the transformation occurs. numberanalytics.com For instance, in situ IR monitoring has been successfully used to study the direct lithiation of N-Boc protected piperazines, providing crucial information about the reaction pathway. mdpi.com These tools are invaluable for optimizing reaction conditions, ensuring safety, and facilitating the scale-up of synthetic processes from the lab to industrial production. nih.govresearchgate.net

Table 2: Spectroscopic PAT Tools for Reaction Monitoring

Technique Information Provided Application in Piperazinone Synthesis
Infrared (IR) Spectroscopy Real-time monitoring of functional group changes, reactant consumption, and product formation. numberanalytics.com Optimizing reaction conditions and studying mechanisms, such as in lithiation reactions. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information on intermediates and products, reaction kinetics. numberanalytics.com Characterizing complex mixtures and identifying transient species in the synthesis of piperazine-2,5-diones. chemrxiv.orgchemrxiv.org
Raman Spectroscopy Complementary to IR, good for aqueous systems and monitoring crystalline forms. Monitoring cyclization reactions and polymorphism of final products.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of components in the reaction mixture. numberanalytics.com Assessing reaction completion, purity, and by-product formation. numberanalytics.com

Predictive Modeling for Chemical Transformations and Properties

Computational chemistry and machine learning are becoming indispensable tools for predicting the outcomes of chemical reactions and the properties of molecules like 1,5,5-Trimethylpiperazin-2-one (B6236536). acs.orgnih.gov By developing quantitative structure-property relationship (QSPR) models, researchers can forecast physicochemical properties such as solubility, lipophilicity, and metabolic stability before a molecule is ever synthesized. nih.govnih.gov This predictive power accelerates the design and optimization of new chemical entities. researchgate.net

For instance, thermodynamic models have been developed to predict the behavior of piperazine in various conditions, such as its interaction with CO2. researchgate.netresearchgate.net Quantum chemistry calculations are used to investigate reaction mechanisms, like the nitrosation of piperazine, providing insights that are difficult to obtain experimentally. acs.orgnih.gov As these models become more accurate, they will guide the synthesis of piperazinone derivatives with desired characteristics, minimizing trial-and-error in the laboratory and saving significant resources. nih.govnih.gov

Exploration of New Chemical Space for Piperazinone Derivatives

The piperazinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework for building diverse and biologically active molecules. thieme-connect.comresearchgate.net A major future direction is the systematic exploration of the chemical space around this core structure. This involves creating large, diverse libraries of piperazinone derivatives and screening them for novel properties. researchgate.net

Fragment-based drug discovery (FBDD) and high-throughput screening (HTS) are key strategies in this exploration. whiterose.ac.ukrsc.orgsigmaaldrich.com FBDD often starts with small, simple molecules (fragments) that are then grown or combined to create more potent and selective compounds. whiterose.ac.uk HTS allows for the rapid testing of thousands of compounds against biological targets. nih.govstanford.edu By applying these techniques to libraries of novel piperazinone derivatives—synthesized using the advanced methods described in section 9.1—researchers can efficiently identify new lead compounds for various applications. researchgate.netupenn.edu Computational tools aid this process by helping to design virtual libraries with optimal diversity and drug-like properties. researchgate.netwhiterose.ac.uk

Sustainable and Environmentally Benign Chemical Processes for Piperazinone Synthesis

The principles of green chemistry are increasingly influencing the synthesis of piperazinones and other heterocyclic compounds. researchgate.netnih.gov The goal is to develop processes that are not only efficient but also environmentally friendly. This involves several key strategies.

One approach is the use of greener solvents or even solvent-free conditions. For example, using piperazine itself as the solvent in certain reactions has been shown to be an effective and eco-friendly method. organic-chemistry.org Another strategy is the development and use of catalysts that are more sustainable. This includes replacing toxic or rare metals with earth-abundant alternatives or using non-toxic organic photocatalysts. mdpi.comresearchgate.net

Furthermore, techniques like microwave-assisted synthesis and continuous flow chemistry are being adopted. researchgate.netresearchgate.net Microwave heating can dramatically reduce reaction times and energy consumption. nih.gov Flow chemistry, where reactants are continuously pumped through a reactor, offers better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing. mdpi.com The transition of photoredox-catalyzed reactions from batch to continuous flow has been shown to be a successful green approach for piperazine synthesis. mdpi.com These sustainable practices are essential for the future of chemical manufacturing. dacl.co.in

Q & A

Q. 1.1. What are the standard synthetic routes for 1,5,5-Trimethylpiperazin-2-one, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves chiral resolution of piperazine precursors. For example, asymmetric synthesis via reductive amination or alkylation of piperazin-2-one derivatives can introduce methyl groups at specific positions. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like LAH) critically affect stereochemical outcomes and purity. For instance, tert-butyl protection of the piperazine nitrogen is a common strategy to prevent side reactions during methylation .

Q. 1.2. How is this compound characterized spectroscopically, and what key data distinguish it from related analogs?

Key characterization methods include:

  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., observed m/z 290.2006 for C₁₃H₂₂N₂O₂) .
  • NMR : Distinct methyl group signals (δ ~1.3–1.5 ppm for C5-methyl groups) and carbonyl resonance (δ ~165–170 ppm in ¹³C NMR).
  • Optical Rotation : Enantiomeric excess (e.g., [α]²⁵_D +56° in EtOH) distinguishes chiral isomers .

Advanced Research Questions

Q. 2.1. What strategies resolve contradictions in bioactivity data between enantiomers of this compound?

Bioactivity discrepancies between enantiomers often arise from differences in target binding affinity or metabolic stability. For example:

  • Chiral Chromatography (GLC/HPLC) : Quantify enantiomeric excess (e.g., 298% ee for (R)-enantiomers) to correlate purity with activity .
  • Docking Studies : Compare binding modes of (R)- and (S)-enantiomers to receptors (e.g., serotonin or dopamine transporters) using computational tools .
  • Metabolic Profiling : Assess stability in liver microsomes to identify labile enantiomers .

Q. 2.2. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of kinases (e.g., PI3K or MAPK) at varying concentrations (IC₅₀ determination) .
  • Antimicrobial Screening : Employ broth microdilution (CLSI guidelines) against Gram-positive/negative strains. Piperazine derivatives often disrupt membrane integrity or efflux pumps .
  • Cytotoxicity Controls : Include HEK293 or HepG2 cells to differentiate target-specific effects from general toxicity .

Q. 2.3. What advanced purification techniques mitigate impurities in this compound synthesis?

  • Chiral Stationary Phase (CSP) Chromatography : Resolve enantiomers using columns like Chiralpak® AD-H .
  • Recrystallization : Optimize solvent polarity (e.g., EtOAc/hexane) to remove methylated byproducts.
  • Prep-HPLC : Achieve >99% purity for pharmacological studies .

Data Contradiction and Reproducibility

Q. 3.1. How should researchers address inconsistencies in reported spectral data for this compound?

  • Cross-Validation : Compare NMR/HRMS data with authenticated reference standards (e.g., from pharmacopeial sources like LGC Standards) .
  • Deuterated Solvent Effects : Note solvent-dependent shifts (e.g., DMSO vs. CDCl₃) in ¹H NMR .
  • Collaborative Repetition : Replicate synthesis and characterization in independent labs to confirm reproducibility .

Q. 3.2. What methodological pitfalls lead to variability in biological assay results for this compound?

  • Compound Solubility : Poor solubility in aqueous buffers may cause false negatives. Use DMSO stocks (<0.1% final concentration) with solubility enhancers (e.g., cyclodextrins) .
  • Batch-to-Batch Variability : Ensure consistent enantiomeric purity via chiral HPLC for each batch .
  • Cell Line Sensitivity : Validate assays across multiple cell lines to account for genetic heterogeneity .

Structural and Functional Modifications

Q. 4.1. What functionalization strategies enhance the pharmacokinetic profile of this compound?

  • Prodrug Design : Introduce ester or carbamate groups at the piperazine nitrogen to improve oral bioavailability .
  • Fluorination : Replace methyl groups with fluorine to enhance metabolic stability (e.g., C-F bonds resist cytochrome P450 oxidation) .

Q. 4.2. How does the stereochemistry of this compound influence its interactions with biological targets?

  • (R)-Enantiomers : Often exhibit higher affinity for G-protein-coupled receptors (GPCRs) due to spatial complementarity with hydrophobic binding pockets .
  • (S)-Enantiomers : May show preferential activity against enzymes like monoamine oxidases (MAOs) .

Regulatory and Safety Considerations

Q. 5.1. What safety protocols are critical when handling this compound in the laboratory?

  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye irritation (as per OSHA HazCom standards) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.